4-Bromotoluene

Catalog No.
S594416
CAS No.
106-38-7
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromotoluene

CAS Number

106-38-7

Product Name

4-Bromotoluene

IUPAC Name

1-bromo-4-methylbenzene

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI Key

ZBTMRBYMKUEVEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)Br

Solubility

less than 1 mg/mL at 75° F (NTP, 1992)
6.43e-04 M
Sol in chloroform
Water solubility of 110 ppm at 25 °C.
Soluble in ethanol, acetone, and ethe

Synonyms

1-Bromo-4-methylbenzene; 1-Methyl-4-bromobenzene; 4-Bromo-1-methylbenzene; 4-Bromotoluene; 4-Methyl-1-bromobenzene; 4-Methylbromobenzene; 4-Methylphenyl Bromide; 4-Tolyl Bromide; NSC 6531; p-Bromo(methyl)benzene; p-Bromotoluene; p-Methylbromobenzene;

Canonical SMILES

CC1=CC=C(C=C1)Br
, including:

  • Heck Reaction: In this reaction, 4-bromotoluene can couple with alkenes in the presence of palladium catalysts, forming substituted alkenes. This reaction is particularly useful for synthesizing complex organic molecules .
  • Suzuki Coupling Reaction: 4-Bromotoluene can react with phenyl boronic acid to yield biphenyl derivatives when treated with potassium hydroxide. This reaction is advantageous for constructing biaryl compounds in pharmaceutical and material science applications .
  • Decarboxylative Cross-Coupling: Utilizing copper/palladium catalysts, 4-bromotoluene can be involved in the synthesis of ketones through decarboxylation reactions .

Several methods exist for synthesizing 4-bromotoluene:

  • Bromination of Toluene: The most straightforward method involves the electrophilic bromination of toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This method typically yields a mixture of ortho and para products, from which 4-bromotoluene can be isolated .
  • Sandmeyer Reaction: Starting from an aniline derivative, 4-bromotoluene can be synthesized via diazotization followed by bromination using copper(I) bromide .

4-ChlorotolueneC₇H₇ClSimilar coupling reactionsSolvent and chemical intermediateBenzyl BromideC₇H₇BrNucleophilic substitutionOrganic synthesisBromobenzeneC₆H₅BrElectrophilic substitutionSolvent and reagent

Uniqueness of 4-Bromotoluene: Unlike its chlorinated counterpart (4-chlorotoluene), which is less reactive due to weaker C-Cl bonds compared to C-Br bonds, 4-bromotoluene exhibits enhanced reactivity in cross-coupling reactions. Its unique para-substitution pattern also influences its electronic properties and reactivity profile compared to other similar compounds like benzyl bromide or bromobenzene .

Interaction studies involving 4-bromotoluene often focus on its reactivity with various reagents and catalysts. Research has shown that it interacts favorably with palladium complexes during coupling reactions, which enhances its utility in synthetic organic chemistry. Additionally, studies on its vapor-phase reactions indicate that it reacts with hydroxyl radicals, contributing to its environmental degradation profile .

Physical Description

Crystals, clear pale yellow liquid. (NTP, 1992)

Color/Form

Crystals from absolute alcohol

XLogP3

3.4

Boiling Point

363 °F at 760 mm Hg (NTP, 1992)
184.3 °C
184.5 °C at 760 mm Hg

Flash Point

185 °F (NTP, 1992)
85 °C (185 °F) Closed Cup

Vapor Density

5.9 (NTP, 1992) (Relative to Air)
5.9 (Air= 1)

Density

1.399 at 68 °F (NTP, 1992)
1.3995 @ 35 °C

LogP

3.42 (LogP)
log Kow = 3.42

Melting Point

83.3 °F (NTP, 1992)
28.5 °C

UNII

9E349GQ7EU

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (79.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 50.5 °F ; 5 mm Hg at 117.5° F; 10 mm Hg at 142.0° F (NTP, 1992)
1.15 mmHg
1.15 mm Hg at 25 °C.

Pictograms

Irritant

Irritant

Other CAS

106-38-7

Wikipedia

P-bromotoluene

Methods of Manufacturing

... BY DIAZOTIZATION OF p-TOLUIDINE FOLLOWED BY REPLACEMENT OF THE DIAZONIUM GROUP BY BROMINE.
Replacement of hydrogen in parent compound by bromine: (a) in the presence of iron; ... Hydrogen bromide is allowed to escape, preferably being washed by incoming raw material. In some cases a method for separating isomeric compounds is necessary.
... BY DIAZOTIZATION OF P-TOLUIDINE, FOLLOWED BY TREATMENT WITH CUPROUS BROMIDE, POTASSIUM BROMIDE & HYDROBROMIC ACID

General Manufacturing Information

Benzene, 1-bromo-4-methyl-: ACTIVE

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/
GC METHOD FOR QUALITATIVE & QUANTITATIVE ANAL OF MIXT OF BENZYL BROMIDE (TECHNICAL PROD CONTAINED o- & p-BROMOTOLUENE CONTAMINANTS), XYLYL BROMIDE, CHLOROACETOPHENONE, ALPHA-CHLOROBENZALMALONONITRILE & DIPHENYLAMINOARSINE CHLORIDE IS PRESENTED. THE 1 UG SENSITIVITY OF THE METHOD COULD BE INCREASED BY UTILIZATION OF AN ELECTRON CAPTURE DETECTOR.

Dates

Modify: 2023-08-15

Biosynthesis of palladium nanoparticles using

Guanghui Liu, Xuefeng Bai
PMID: 28476989   DOI: 10.1049/iet-nbt.2016.0117

Abstract

A green route for the synthesis of palladium (Pd) nanoparticles (Pd NPs) employing
leaf extract as a reducing and capping agent is described. The as-prepared Pd NPs are spherical with a face centred cubic structure, a particle distribution of 2.2-6.8 nm and an average particle size of 4.2 nm. The application of this catalyst toward homogeneous Suzuki coupling reactions was investigated. The Pd NPs afforded a yield of 98.86% in the Suzuki coupling reaction of 4-bromotoluene with phenylboronic acid using 0.01 mmol% of the catalyst at 60°C for 30 min under an air atmosphere.


Possible intermediates of Cu(phen)-catalyzed C-O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies

Hong-Jie Chen, I-Jui Hsu, Mei-Chun Tseng, Shin-Guang Shyu
PMID: 24935814   DOI: 10.1039/c4dt00582a

Abstract

The C-O coupling reaction between 2,4-dimethylphenol and 4-bromotoluene catalyzed by the CuI/K2CO3/phen system can be inhibited by the radical scavenger cumene. Complexes [Cu(i)(phen)(1-(2,4-dimethylphenoxy)-4-methylbenzene)](+) (denoted as A), {H[Cu(i)(phen)(2,4-dimethylphenoxy)]}(+) and [Cu(i)(2,4-dimethylphenoxy)2](-) (denoted as B) were observed by in situ electrospray ionization mass spectrometry (ESI-MS) analysis of the copper(i)-catalyzed C-O coupling reaction under the catalytic reaction conditions indicating that they could be intermediates in the reaction. The in situ EPR study of the reaction solution detected the Cu(ii) species with a fitted g value of 2.188. A catalytic cycle with a single electron transfer (SET) step was proposed based on these observations.


Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst

Dongbing Zhao, Weida Wang, Shuang Lian, Fei Yang, Jingbo Lan, Jingsong You
PMID: 19115287   DOI: 10.1002/chem.200802001

Abstract




Iron-catalyzed homocoupling of bromide compounds

Xiaoliang Xu, Dongping Cheng, Wen Pei
PMID: 16901160   DOI: 10.1021/jo060673l

Abstract

The homocoupling of bromide compounds was successfully performed in one pot by a combination of metallic magnesium and a catalytic amount of iron salts. The binary catalytic system differentiates itself from other homocoupling reactions catalyzed by iron salts in that it requires neither the in situ preparation of Grignard reagent nor the addition of a 1,2-dihalogen compound as an oxidant. Various aromatic and alkyl bromides underwent the homocoupling smoothly affording the corresponding symmetrical hydrocarbon compounds in moderate to excellent yields.


Impurity profiling of methamphetamine hydrochloride drugs seized in the Philippines

Fabian M Dayrit, Morphy C Dumlao
PMID: 15240018   DOI: 10.1016/j.forsciint.2004.03.002

Abstract

Methamphetamine hydrochloride is one of the most widely used illicit drugs in the Philippines. In this study, we describe the application of cluster analysis of trace impurities in the profiling of the seized methamphetamine drug samples. Thirty milligrams of a homogenized drug sample were dissolved in 1 mL of pH 10.5 buffer solution and extracted with ethyl acetate containing three internal standards. The trace impurities were identified using gas chromatography-mass spectrometry (GC-MS) and quantified by gas chromatography with a flame ionization detector (GC-FID). Following previously reported methodologies, 30 impurity peaks were selected from the GC-FID chromatograms. The peak areas and retention times were referenced to the internal standards. The peak areas of the selected peaks were then grouped for cluster analysis. In order to check for consistency of clustering, two further cluster analyses were performed using 40 and 50 impurity peaks. Changes in clustering were observed in going from 30 to 40 impurity peaks, while analyses using 40 and 50 impurity peaks gave similar results. Thus, for the seized drug samples used in this study, cluster analysis using at least 40 impurity peaks showed better consistency of clustering as compared to analysis using 30 peaks only. Ten of the impurity peaks were identified, of which four were identified for the first time in methamphetamine drug samples. These are p-bromotoluene, N-benzyl amphetamine, N-ethyl amphetamine, and N-ethyl methamphetamine. The presence of phenyl-2-propanone (P2P), N,N-dimethyl amphetamine, and N-formyl amphetamine is indicative that these casework samples were synthesized using the Leuckart method.


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